An In-Depth Technical Guide to D-N-Benzylserine Methyl Ester (CAS: 131110-76-4)
An In-Depth Technical Guide to D-N-Benzylserine Methyl Ester (CAS: 131110-76-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-N-Benzylserine methyl ester, identified by the CAS number 131110-76-4, is a pivotal chiral building block in modern organic and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-serine, this compound offers a unique stereochemical scaffold that is instrumental in the asymmetric synthesis of a diverse array of complex molecules. Its strategic importance is most pronounced in the development of novel pharmaceuticals, particularly in the synthesis of modified peptides and beta-lactam antibiotics. This technical guide provides a comprehensive overview of D-N-Benzylserine methyl ester, encompassing its chemical and physical properties, detailed synthetic and analytical methodologies, and its applications in drug discovery and development. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.
Chemical and Physical Properties
D-N-Benzylserine methyl ester, with the IUPAC name methyl (2R)-2-(benzylamino)-3-hydroxypropanoate, is a white to off-white solid. The presence of a chiral center at the α-carbon, a secondary amine, a primary alcohol, and a methyl ester functional group makes it a versatile intermediate for a wide range of chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 131110-76-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO₃ | [3] |
| Molecular Weight | 209.24 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| Boiling Point | 351.13 °C at 760 mmHg | [3] |
| Density | 1.15 g/cm³ | [3] |
| Refractive Index | 1.534 | [3] |
| Flash Point | 166.16 °C | [3] |
Synthesis and Chiral Integrity
The synthesis of enantiomerically pure D-N-Benzylserine methyl ester is a critical step in its application. While the synthesis of the racemic mixture is straightforward, obtaining the desired D-enantiomer with high enantiomeric excess requires either an enantioselective synthetic route or an efficient chiral resolution of the racemate.
General Synthesis of Racemic N-Benzyl-DL-serine Methyl Ester
A common and efficient method for the synthesis of the racemic compound involves a two-step process starting from DL-serine.
Step 1: Esterification of DL-Serine
The carboxylic acid of DL-serine is first protected as a methyl ester. This is typically achieved through Fischer-Speier esterification or by using a milder reagent like thionyl chloride in methanol.
Step 2: Reductive Amination
The resulting DL-serine methyl ester hydrochloride is then subjected to reductive amination with benzaldehyde. This reaction proceeds via the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the secondary amine using a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[1]
Enantioselective Synthesis and Chiral Resolution
Achieving high enantiopurity of the D-enantiomer can be approached in two primary ways:
-
Enantioselective Synthesis: This involves the use of chiral catalysts or auxiliaries to favor the formation of the D-enantiomer during the synthesis. While specific protocols for the direct enantioselective synthesis of D-N-Benzylserine methyl ester are not widely published, related methodologies for the enantioselective synthesis of α-amino acids can be adapted.[4]
-
Chiral Resolution: This is a more common approach where the racemic mixture of N-Benzyl-DL-serine methyl ester is separated into its constituent enantiomers. Common methods include:
-
Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[5] The desired D-enantiomer is then recovered by treatment with a base.
-
Enzymatic Kinetic Resolution: Lipases are often used in the kinetic resolution of racemic esters. The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester (the desired D-enantiomer in this case) from the hydrolyzed acid of the L-enantiomer.[]
-
Chiral Column Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate the enantiomers. Polysaccharide-based CSPs are often effective for this purpose.[7][8]
-
Analytical Methods for Quality Control
Ensuring the enantiomeric purity of D-N-Benzylserine methyl ester is paramount for its use in pharmaceutical applications. Two primary analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the physical separation and quantification of enantiomers.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a solution of D-N-Benzylserine methyl ester in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable. A polysaccharide-based chiral stationary phase column is recommended for initial screening.[7]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase for normal-phase chromatography. Modifiers such as trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can be added in small amounts (e.g., 0.1%) to improve peak shape.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength of 254 nm is suitable due to the presence of the benzyl group.[7]
-
Data Analysis: The enantiomeric excess (ee) is calculated from the integrated areas of the peaks corresponding to the D- and L-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA), such as Mosher's acid, can be used to determine the enantiomeric excess without physical separation. The CSA forms diastereomeric complexes with the enantiomers, leading to distinct and quantifiable signals in the NMR spectrum.[7]
Experimental Protocol: Chiral NMR Analysis
-
Sample Preparation: Dissolve approximately 1-5 mg of D-N-Benzylserine methyl ester in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]
-
Acquisition of Standard Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Solvating Agent: Add a slight molar excess (approximately 1.1 to 1.2 equivalents) of a chiral solvating agent, such as (R)-Mosher's acid, to the NMR tube.[7]
-
Acquisition of Chiral Spectrum: Acquire a second ¹H NMR spectrum.
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals of the diastereomeric complexes.
Spectroscopic Characterization
| Technique | Expected Signature |
| ¹H NMR | Aromatic protons (benzyl group): multiplet around 7.2-7.4 ppm. Methylene protons (benzyl group): singlet or AB quartet around 3.6-3.8 ppm. Methyl protons (ester): singlet around 3.7 ppm. α-proton (CH): multiplet around 3.3-3.5 ppm. β-protons (CH₂): diastereotopic protons, appearing as a multiplet around 3.6-3.8 ppm. Amine and hydroxyl protons: broad singlets, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Carbonyl carbon (ester): ~172-175 ppm. Aromatic carbons: ~127-138 ppm. α-carbon: ~60 ppm. β-carbon (CH₂OH): ~63 ppm. Methylene carbon (benzyl): ~52 ppm. Methyl carbon (ester): ~52 ppm. |
| IR (Infrared Spectroscopy) | O-H stretch (alcohol): broad band around 3400 cm⁻¹. N-H stretch (secondary amine): medium band around 3300-3500 cm⁻¹. C=O stretch (ester): strong, sharp band around 1735-1750 cm⁻¹. C-O stretch (ester): strong band around 1150-1250 cm⁻¹. Aromatic C-H and C=C stretches: characteristic bands in the aromatic region. |
| Mass Spectrometry (MS) | The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 209 or 210, respectively. |
Applications in Drug Discovery and Development
D-N-Benzylserine methyl ester is a valuable intermediate in the synthesis of a variety of biologically active molecules, primarily due to its defined stereochemistry.[14]
Synthesis of Modified Peptides
The incorporation of non-natural amino acids, such as D-amino acids, into peptides can significantly enhance their therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life. The N-benzyl group can serve as a protecting group for the amine, which can be removed under specific conditions, while the methyl ester protects the carboxylic acid. This allows for the selective formation of peptide bonds. The presence of the hydroxyl group on the serine side chain also offers a site for further modification. Peptides containing C-terminal methyl esters can also be used as prodrugs, as they are targets for cleavage by endogenous esterases.[15][16][17][18]
Synthesis of Beta-Lactam Antibiotics
The beta-lactam ring is the core structural component of a major class of antibiotics, including penicillins and cephalosporins.[2] Chiral intermediates are crucial for the synthesis of enantiomerically pure beta-lactam antibiotics. D-N-Benzylserine methyl ester can serve as a precursor to chiral synthons used in the construction of the beta-lactam ring and its side chains. The stereochemistry of these side chains is often critical for the antibacterial activity and spectrum of the drug.[19]
Conclusion
D-N-Benzylserine methyl ester is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its utility in the development of modified peptides and beta-lactam antibiotics underscores its importance in modern drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, analytical characterization, and applications. The detailed protocols and workflows are intended to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this important chemical entity.
References
-
Supplementary data The 1H-NMR and 13C-NMR spectra were recorded on Varian Mercury VX (400 MHz) spectrometer (with operating freq - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (n.d.). Retrieved from [Link]
-
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. (2024, August 26). National Institutes of Health. Retrieved from [Link]
-
D-N-Benzylserine Methyl Ester. (n.d.). MySkinRecipes. Retrieved from [Link]
-
1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012, March 9). National Institutes of Health. Retrieved from [Link]
-
Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. (2006, May 11). PubMed. Retrieved from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PubMed Central. Retrieved from [Link]
-
H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (n.d.). PubMed Central. Retrieved from [Link]
- EP2982662A1 - Method for chiral resolution and device therefor. (n.d.). Google Patents.
-
Title: Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
-
METHYL 3-(BENZYLAMINO)-2-METHYLPROPANOATE. (n.d.). gsrs. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Synthesis and Applications of Synthetic Peptides. (2019, May 7). ResearchGate. Retrieved from [Link]
-
Monocyclic beta-lactams and process for the preparation thereof. (n.d.). University of Notre Dame. Retrieved from [Link]
Sources
- 1. Cas 131110-76-4,Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate | lookchem [lookchem.com]
- 2. (R)-Methyl 2-(benzylamino)-3-hydroxypropanoate [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP2982662A1 - Method for chiral resolution and device therefor - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. O-Benzyl-D-serine [myskinrecipes.com]
- 15. Unconventional approaches for chiral resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. japer.in [japer.in]
- 18. researchgate.net [researchgate.net]
- 19. jk-sci.com [jk-sci.com]
